2-Fluoro-5-(1h-1,2,4-triazol-1-yl)aniline
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Overview
Description
2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline is an organic compound with the molecular formula C8H7FN4. It is a derivative of aniline, where the hydrogen atom at the 5-position is replaced by a 1H-1,2,4-triazol-1-yl group and the hydrogen atom at the 2-position is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline typically involves the following steps:
Nitration of Fluoroaniline: The starting material, 2-fluoroaniline, is nitrated to form 2-fluoro-5-nitroaniline.
Reduction of Nitro Group: The nitro group in 2-fluoro-5-nitroaniline is reduced to form 2-fluoro-5-aminophenylamine.
Cyclization with Triazole: The 2-fluoro-5-aminophenylamine undergoes cyclization with 1H-1,2,4-triazole under suitable conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding quinone derivatives.
Reduction: The compound can be reduced under specific conditions to form various reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to form a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antifungal and antibacterial properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme functions and interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins that contain active sites compatible with the triazole and aniline moieties.
Pathways Involved: It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent biochemical reactions.
Comparison with Similar Compounds
- 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
- 2-Methyl-5-(1H-1,2,4-triazol-1-yl)aniline
- 4-(1H-1,2,4-Triazol-1-yl)aniline
Comparison:
- 2-Fluoro-5-(1H-tetrazol-1-yl)aniline: Similar in structure but contains a tetrazole ring instead of a triazole ring, which may result in different reactivity and biological activity.
- 2-Methyl-5-(1H-1,2,4-triazol-1-yl)aniline: Contains a methyl group instead of a fluorine atom, which can affect its electronic properties and reactivity.
- 4-(1H-1,2,4-Triazol-1-yl)aniline: The triazole ring is attached at a different position, which can influence its chemical behavior and applications .
Properties
Molecular Formula |
C8H7FN4 |
---|---|
Molecular Weight |
178.17 g/mol |
IUPAC Name |
2-fluoro-5-(1,2,4-triazol-1-yl)aniline |
InChI |
InChI=1S/C8H7FN4/c9-7-2-1-6(3-8(7)10)13-5-11-4-12-13/h1-5H,10H2 |
InChI Key |
VCNLIRXUXBLXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)N)F |
Origin of Product |
United States |
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